1-(3,5-Dichlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(3,5-Dichlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a dichlorophenyl group, a dimethylpyrazolyl group, and a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the dichlorophenyl and dimethylpyrazolyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The dichlorophenyl and dimethylpyrazolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Utilization in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3,5-Dichlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione include other pyrrolidine derivatives with different substituents. Examples include:
- 1-(3,5-Dichlorophenyl)-3-(1H-pyrazol-1-yl)pyrrolidine-2,5-dione
- 1-(3,5-Dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidine-2,5-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
CAS No. |
161958-05-0 |
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Molecular Formula |
C15H13Cl2N3O2 |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H13Cl2N3O2/c1-8-3-9(2)20(18-8)13-7-14(21)19(15(13)22)12-5-10(16)4-11(17)6-12/h3-6,13H,7H2,1-2H3 |
InChI Key |
ZRIGAFMKFJLWPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C |
solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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